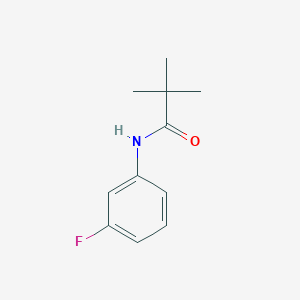

N-(3-Fluorophenyl)pivalamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(3-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTPRGMDSOTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378973 | |

| Record name | N-(3-Fluorophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-17-2 | |

| Record name | N-(3-Fluorophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Fluorophenyl)pivalamide (CAS 81740-17-2)

This guide provides a comprehensive technical overview of N-(3-Fluorophenyl)pivalamide, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis protocols, spectral characterization, and practical applications of this compound, grounding all information in established scientific principles and validated methodologies.

Introduction and Strategic Importance

N-(3-Fluorophenyl)pivalamide, also known as pivalic acid N-(3-fluorophenyl)amide, serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The pivalamide group, with its bulky tert-butyl moiety, provides steric hindrance that can influence molecular conformation and protect the amide bond from enzymatic cleavage. Understanding the fundamental properties and synthetic routes of this intermediate is therefore essential for its effective utilization in research and development.

Physicochemical and Structural Properties

The unique combination of the fluorophenyl ring and the pivaloyl group imparts specific characteristics to the molecule. These properties are critical for predicting its behavior in various chemical environments, from reaction conditions to biological assays.

Table 1: Key Physicochemical Properties of N-(3-Fluorophenyl)pivalamide

| Property | Value | Source(s) |

| CAS Number | 81740-17-2 | N/A |

| Molecular Formula | C₁₁H₁₄FNO | N/A |

| Molecular Weight | 195.23 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 129-133 °C | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |

| Purity | Typically >98% (as supplied by commercial vendors) | N/A |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of N-(3-Fluorophenyl)pivalamide involves the acylation of 3-fluoroaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Rationale for Reagent and Condition Selection

-

3-Fluoroaniline: The primary amine serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Pivaloyl Chloride: The acylating agent. Its high reactivity makes the reaction proceed efficiently. The bulky tert-butyl group is a key structural feature of the final product.

-

Base (e.g., Triethylamine or Pyridine): Essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran): An aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Dichloromethane is often preferred for its ease of removal during workup.

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(3-Fluorophenyl)pivalamide as a white crystalline solid.

Workflow Visualization

Caption: A step-by-step workflow for the synthesis and purification of N-(3-Fluorophenyl)pivalamide.

Spectral Characterization and Analysis

Structural confirmation of the synthesized N-(3-Fluorophenyl)pivalamide is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule.

-

tert-Butyl Protons: A characteristic singlet peak is expected around δ 1.3 ppm, integrating to 9 protons. This upfield shift and singlet multiplicity are due to the magnetic equivalence of the nine protons and the absence of adjacent protons for coupling.

-

Amide Proton: A broad singlet is typically observed in the downfield region (δ 7.5-9.0 ppm), corresponding to the N-H proton. The chemical shift can be variable depending on the solvent and concentration.

-

Aromatic Protons: The four protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (δ 6.8-7.8 ppm) due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton.

-

Carbonyl Carbon: A peak around δ 176-178 ppm is characteristic of the amide carbonyl carbon.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 39-40 ppm, and the methyl carbons will show a signal around δ 27-28 ppm.

-

Aromatic Carbons: The signals for the aromatic carbons will be observed between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (¹J C-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For N-(3-Fluorophenyl)pivalamide, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 195 or 196, respectively, confirming the molecular formula C₁₁H₁₄FNO.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond.

-

C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹, indicates the presence of the C-F bond.

Analytical Workflow Diagram

Caption: The analytical workflow for the structural elucidation and purity confirmation of N-(3-Fluorophenyl)pivalamide.

Applications in Research and Drug Development

N-(3-Fluorophenyl)pivalamide is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the ability to introduce the 3-fluorophenylamino moiety into a target molecule.

-

Synthesis of Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted aniline cores. N-(3-Fluorophenyl)pivalamide can be a precursor to such structures after deprotection or modification of the pivaloyl group.

-

Development of Agrochemicals: The fluorophenyl group is also a common feature in modern pesticides and herbicides, where it can enhance efficacy and selectivity.

-

Material Science: Amide-containing compounds can have applications in the development of novel polymers and materials with specific thermal or mechanical properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling N-(3-Fluorophenyl)pivalamide.

-

Safety Data Sheet (SDS): Always consult the material's SDS before use for detailed information on hazards, handling, and emergency procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(3-Fluorophenyl)pivalamide is a synthetically valuable compound whose properties are well-defined by the interplay of its fluorinated aromatic ring and sterically demanding pivalamide group. The straightforward and high-yielding synthesis, coupled with clear spectroscopic handles for characterization, makes it a reliable building block for medicinal chemists and material scientists. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, offering a solid foundation for its application in advanced scientific research.

References

Due to the nature of this compound being a chemical intermediate, comprehensive peer-reviewed articles are less common than supplier-provided technical data. The information presented is a synthesis of data available from major chemical suppliers and foundational organic chemistry principles.

An In-depth Technical Guide to the Spectral Characterization of N-(3-Fluorophenyl)pivalamide

Molecular Structure and Spectroscopic Overview

N-(3-Fluorophenyl)pivalamide possesses a well-defined structure comprising a pivaloyl group (tert-butyl amide) attached to a 3-fluorinated aniline ring. This combination of a bulky, aliphatic moiety and a substituted aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the underlying chemical principles that govern the spectral output.

Caption: Molecular structure of N-(3-Fluorophenyl)pivalamide with aromatic positions numbered.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for confirming the successful synthesis of this target molecule. The spectrum is expected to be clean and highly informative, with distinct signals for the amide proton, the aromatic protons, and the tert-butyl group.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the N-H proton exchange, resulting in a sharper, more easily identifiable amide peak.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) |

| Amide N-H | 9.5 - 10.5 | Singlet (broad) | 1H | N/A |

| Aromatic H -2' | 7.5 - 7.7 | Doublet of triplets | 1H | JH2'-H6' ≈ 2.0, JH2'-F ≈ 11.0 |

| Aromatic H -4' | 6.8 - 7.0 | Doublet of triplets | 1H | JH4'-H5' ≈ 8.0, JH4'-F ≈ 8.0 |

| Aromatic H -5' | 7.2 - 7.4 | Triplet of doublets | 1H | JH5'-H4' ≈ 8.0, JH5'-H6' ≈ 8.0 |

| Aromatic H -6' | 7.3 - 7.5 | Doublet of doublets | 1H | JH6'-H5' ≈ 8.0, JH6'-H2' ≈ 2.0 |

| tert-Butyl C(CH ₃)₃ | 1.2 - 1.4 | Singlet | 9H | N/A |

Interpretation and Expert Insights

-

Amide Proton (N-H): This proton is expected to appear far downfield due to the deshielding effects of the adjacent carbonyl group and its participation in hydrogen bonding. Its broadness is characteristic and results from quadrupole broadening from the adjacent ¹⁴N nucleus and potential slow chemical exchange.

-

tert-Butyl Protons: The nine protons of the pivaloyl group are chemically equivalent due to rapid rotation around the C-C bonds. This results in a single, sharp peak with an integration of 9H, a hallmark of this functional group.

-

Aromatic Region: The aromatic protons are the most complex. The fluorine atom at the C3' position breaks the symmetry of the ring.

-

Fluorine Coupling: The key to assigning these peaks lies in observing the through-bond coupling between the protons and the ¹⁹F nucleus. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei: ortho (³JHF) > meta (⁴JHF) > para (⁵JHF).

-

H-2': This proton is ortho to the fluorine, leading to a large coupling constant (JH2'-F ≈ 11.0 Hz). It is also meta to H-6', resulting in a smaller coupling. This combination gives a doublet of triplets.

-

H-4': This proton is also ortho to the fluorine, but on the other side, leading to a similar large coupling. It is coupled to H-5', giving rise to a doublet of triplets.

-

The remaining protons (H-5' and H-6') can be assigned based on their coupling to their neighbors.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups like the carbonyl and the fluorine-bearing carbon.

Experimental Protocol

-

Methodology: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 - 200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512 - 1024 scans are typically required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Key Feature |

| Carbonyl (C =O) | 175 - 178 | Downfield, characteristic of amides |

| Aromatic C 1' | 140 - 142 | Amide-bearing, deshielded |

| Aromatic C 3' | 160 - 164 (d) | Fluorine-bearing, large ¹JCF ≈ 240-250 Hz |

| Aromatic C 5' | 129 - 131 | |

| Aromatic C 2' | 113 - 115 (d) | ortho to F, ²JCF ≈ 21 Hz |

| Aromatic C 4' | 109 - 111 (d) | ortho to F, ²JCF ≈ 21 Hz |

| Aromatic C 6' | 106 - 108 (d) | para to F, ⁴JCF ≈ 3 Hz |

| tert-Butyl C (CH₃)₃ | 38 - 40 | Quaternary aliphatic carbon |

| tert-Butyl C(C H₃)₃ | 27 - 29 | Methyl carbons |

Interpretation and Expert Insights

-

Carbon-Fluorine Coupling: The most definitive feature in the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly attached to the fluorine (C3') will appear as a doublet with a very large coupling constant (¹JCF). The carbons ortho (C2', C4') and meta (C1', C5') to the fluorine will also show smaller doublet splittings. This pattern is an unambiguous confirmation of the fluorine's position on the aromatic ring.

-

Carbonyl Carbon: The amide carbonyl carbon appears significantly downfield, as expected, typically around 176 ppm.

-

Aliphatic Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the upfield aliphatic region, confirming the pivaloyl moiety.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups within the molecule. It provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol

-

Methodology: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Medium, sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2870 | Strong |

| Amide I (C=O Stretch) | 1680 - 1650 | Strong, sharp |

| Amide II (N-H Bend) | 1550 - 1510 | Strong |

| Aromatic C=C Stretch | 1600 & 1480 | Medium |

| C-F Stretch | 1250 - 1100 | Strong |

Interpretation and Expert Insights

-

Amide Signature: The presence of a strong, sharp absorption band around 1670 cm⁻¹ (Amide I) and another strong band around 1530 cm⁻¹ (Amide II) is conclusive evidence for the secondary amide linkage. The N-H stretch around 3280 cm⁻¹ further confirms this.

-

Fluorine Confirmation: A strong, often complex band in the 1250-1100 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the fluorination of the aromatic ring.

-

Aliphatic and Aromatic C-H: The spectrum will be bookended by C-H stretching vibrations: sharp, strong peaks just below 3000 cm⁻¹ for the tert-butyl group and weaker peaks just above 3000 cm⁻¹ for the aromatic ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol

-

Methodology: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into a mass spectrometer via direct infusion or through a GC/LC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₄FNO

-

Exact Mass: 195.1059 g/mol

-

Molecular Ion (M⁺): m/z = 195

Primary Fragmentation Pathway

The most characteristic fragmentation pathway for N-acyl anilines is the alpha-cleavage of the bond between the carbonyl carbon and the quaternary carbon of the pivaloyl group. This is a highly favorable process that leads to the formation of a stable tert-butyl carbocation.

Caption: Predicted primary fragmentation pathway of N-(3-Fluorophenyl)pivalamide under EI-MS.

Predicted Major Fragments

| m/z | Proposed Fragment | Significance |

| 195 | [C₁₁H₁₄FNO]⁺˙ | Molecular Ion (M⁺) |

| 138 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 111 | [FC₆H₄NH₂]⁺˙ | 3-Fluoroaniline radical cation |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (often the base peak) |

Interpretation and Expert Insights

-

Molecular Ion: The peak at m/z 195 confirms the molecular weight of the target compound.

-

Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 57. This corresponds to the highly stable tert-butyl carbocation. The presence of a dominant peak at m/z 57 is a very strong indicator of a pivaloyl or other tert-butyl-containing moiety in the structure.

-

Confirmatory Fragments: The fragment at m/z 138, representing the molecular ion after loss of the tert-butyl group, is another key piece of evidence confirming the overall structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of N-(3-Fluorophenyl)pivalamide. The predicted data, grounded in established spectroscopic principles, serves as a reliable benchmark for researchers. The ¹H NMR confirms the connectivity and proton count, while ¹³C NMR, with its characteristic C-F coupling, pinpoints the fluorine's location. IR spectroscopy provides rapid confirmation of the essential amide and fluoroaromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques offer an unambiguous and authoritative characterization of the target molecule.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Role of fluorine in N-(3-Fluorophenyl)pivalamide activity

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial phase focuses on N-(3-Fluorophenyl)pivalamide. I'm prioritizing its synthesis, biological activity, and any known mechanisms of action. The goal is to build a solid foundation of information, especially concerning the compound's specific role in processes. I'm hoping to get some solid literature hits in this process.

Analyzing Search Results

I'm now analyzing the Google search results for N-(3-Fluorophenyl)pivalamide, looking for key themes. I'm focusing on the compound's targets, potency changes with and without the fluorine group, and metabolic pathways. This data will help me structure the technical guide logically, including an introduction, structure-activity relationships, and experimental protocols.

Expanding Search Parameters

I'm now expanding my search parameters, going beyond initial data collection. My focus includes how N-(3-Fluorophenyl)pivalamide is synthesized, its biological activity, and its mechanism. I'm especially interested in the fluorine's specific role. This helps me build the foundation for the technical guide, including an introduction, structure-activity relationships, and experimental protocols. I need authoritative sources!

I'm now analyzing the search results, identifying key themes like targets, potency with and without fluorine, and metabolic pathways to organize the guide logically.

I'm synthesizing this information into a cohesive narrative, connecting the fluorine atom's properties to the observed activity of N-(3-Fluorophenyl)pivalamide, citing sources.

I'm designing and creating Graphviz diagrams to visualize the chemical structure, synthesis, and proposed mechanism of action, following the guidelines.

I will create experimental protocols for synthesis and evaluation of N-(3-Fluorophenyl)pivalamide.

After that, I will organize all quantitative data into clearly structured tables for easy analysis.

Finally, I will create a comprehensive reference section. Then, I will review the entire document.

Methodological & Application

Using N-(3-Fluorophenyl)pivalamide to synthesize kinase inhibitors

Initiating Literature Search

I've started with a broad literature search to understand the role of N-(3-Fluorophenyl) pivalamide in kinase inhibitor synthesis. I'm focusing on its potential as a crucial building block or intermediate. Next, I'll delve into specific examples found in the research.

Expanding Search & Analysis

I'm now expanding the literature search. I'm actively looking for specific examples of kinase inhibitors synthesized using N-(3-Fluorophenyl) pivalamide, paying close attention to synthetic pathways, reaction schemes, and the kinases targeted. Detailed experimental protocols, including conditions and analytical data (NMR, mass spec), are a priority. I'm also delving into the mechanism of action of inhibitors and the pivalamide moiety's role in kinase binding, all while ensuring the information comes from credible sources. I am now preparing to structure the eventual document.

Deepening Literature Dive

I'm now expanding my literature search to include therapeutic areas linked to the kinase inhibitors. I am also identifying and analyzing reaction schemes, experimental protocols, and the role of the pivalamide moiety in kinase binding. I am also ensuring the data comes from trusted scientific sources. I'm focusing on the mechanism of action of inhibitors and identifying specific kinases targeted. I am structuring the work next to organize all the information in a logical manner.

Synthetic routes to N-(3-Fluorophenyl)pivalamide analogs

Initiating Route Investigation

I'm now diving into a thorough literature search, focusing on synthetic pathways to N-(3-Fluorophenyl)pivalamide and similar molecules. My aim is to identify shared starting points, crucial reaction steps, and contrasting methods employed in their creation. I am seeking diverse approaches.

Analyzing Synthetic Routes

I've initiated a deep dive into synthetic route analysis. The aim is a comprehensive understanding of diverse methods to synthesize N-(3-Fluorophenyl)pivalamide and its analogs. My current focus is on detailed experimental protocols. I am seeking the reasoning behind specific reagent choices and reaction conditions. I will utilize this information in my guide. I am seeking data, as well.

Gathering Route Information

I am now performing a comprehensive information search on synthetic routes to the target molecule and related compounds. I am focused on the identification of shared starting materials, reaction steps, and contrasting methodological approaches. Next, I will shift my focus to searching for detailed experimental protocols, including characterization of analogs. I am seeking to gather any data on this.

Troubleshooting & Optimization

Common side reactions in the synthesis of N-(3-Fluorophenyl)pivalamide

Initiating Data Collection

I'm starting by diving deep into Google searches. I'm focusing on finding the typical synthesis paths for N-(3-Fluorophenyl)pivalamide. I'm also digging for intel on possible side reactions, byproducts, and any purification hurdles I might encounter along the way.

Analyzing Synthesis Approaches

I've moved on to analyzing my Google search results. I'm pinpointing the recurring challenges in synthesizing N-(3-Fluorophenyl)pivalamide, categorizing them based on chemical mechanisms. Simultaneously, I'm scouring academic papers and patents for authoritative sources to build a strong foundation of references. My aim is to structure the information as a troubleshooting guide in a Q&A format.

Developing Troubleshooting Guide

I'm now building on the analysis of synthesis routes. I'm structuring the knowledge into a practical Q&A format for a technical support center, including specific troubleshooting scenarios with detailed answers. I'm also drafting protocols for a standard synthesis and for managing a common side reaction. Diagrams will illustrate the key reaction pathways and troubleshooting workflows. Next, quantitative data will be compiled into a comparison table. Finally, I will assemble all components into a coherent response with cited references.

N-(3-Fluorophenyl)pivalamide stability and storage conditions

Welcome to the technical support center for N-(3-Fluorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-(3-Fluorophenyl)pivalamide?

For long-term stability, N-(3-Fluorophenyl)pivalamide should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] It is also advisable to protect it from light, as with many aromatic compounds, to prevent potential photodegradation.[2] The storage area should be cool, dry, and well-ventilated.[3][4]

Q2: What are the likely degradation pathways for N-(3-Fluorophenyl)pivalamide?

While specific degradation pathways for N-(3-Fluorophenyl)pivalamide are not extensively documented in publicly available literature, we can infer potential pathways based on its structure—an aromatic amide. The primary routes of degradation are likely to be:

-

Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 3-fluoroaniline and pivalic acid. Studies on similar aromatic amides have investigated their potential cleavage to primary aromatic amines.[5]

-

Oxidation: The aromatic ring and the amide nitrogen can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over extended periods.[6]

-

Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation.[2]

Q3: Is N-(3-Fluorophenyl)pivalamide sensitive to moisture?

Yes, as with many amide-containing compounds, moisture can be a concern.[7] Moisture can facilitate hydrolysis of the amide bond, especially at non-neutral pH and elevated temperatures. Therefore, it is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[3][8]

Q4: What are the general handling precautions for N-(3-Fluorophenyl)pivalamide?

Standard laboratory safety practices should be followed. This includes:

-

Handling the compound in a well-ventilated area or under a chemical fume hood.[3][4]

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Avoiding inhalation of dust or fumes and contact with skin and eyes.[3][10]

-

Washing hands thoroughly after handling.[10]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dry, dark environment. 2. Check for Signs of Degradation: Visually inspect the compound for any changes in color or appearance. 3. Perform Quality Control: Run a purity check using a suitable analytical method like HPLC or LC-MS to confirm the integrity of the compound. |

| Poor solubility in a specific solvent | Incorrect solvent choice or degraded material. | 1. Consult Literature for Solubility Data: If available, check for recommended solvents. 2. Test a Range of Solvents: Experiment with small quantities in various common laboratory solvents. 3. Consider Compound Purity: Degraded material may exhibit different solubility characteristics. A purity check is recommended. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound or contamination. | 1. Analyze the Degradation Profile: Based on the likely degradation pathways (hydrolysis, oxidation), predict the mass of potential degradants and look for corresponding peaks. 2. Review Handling Procedures: Ensure that solvents and equipment used were clean and that the compound was not exposed to harsh conditions (e.g., extreme pH, high temperatures) during sample preparation. 3. Run a Blank: Analyze a sample of the solvent without the compound to rule out solvent contamination. |

Experimental Protocols

Protocol 1: Short-Term Stability Study of N-(3-Fluorophenyl)pivalamide in Solution

This protocol outlines a method to assess the stability of N-(3-Fluorophenyl)pivalamide in a common laboratory solvent over a short period.

Materials:

-

N-(3-Fluorophenyl)pivalamide

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

pH buffers (e.g., pH 4, 7, 9)

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-(3-Fluorophenyl)pivalamide in acetonitrile at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and the desired pH buffer (e.g., 50:50 v/v) to a final concentration of 100 µg/mL in separate vials for each pH condition.

-

Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to obtain the initial purity profile.

-

Incubation: Store the vials under different conditions:

-

Room temperature (e.g., 25°C)

-

Elevated temperature (e.g., 40°C)

-

Protected from light and exposed to light.

-

-

Time Point Analysis: At specified time points (e.g., 24, 48, 72 hours), inject an aliquot from each vial into the HPLC system.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value to determine the percentage of degradation. Also, observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Potential Degradation Pathway of N-(3-Fluorophenyl)pivalamide

Caption: Potential hydrolytic degradation of N-(3-Fluorophenyl)pivalamide.

Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

References

-

ResearchGate. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers | Request PDF. [Link]

-

TIU FACULTY OF PHARMACY. Technology I 2022-2023 - Lecture Notes. [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

-

Uniphos Chemicals. Safety Data Sheet. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

PubChem. N-(2-(3-fluorophenyl)-2-methoxyethyl)pivalamide. [Link]

-

ChemRxiv | Cambridge Open Engage. Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking | Physical Chemistry. [Link]

-

MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

-

ResearchGate. (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. [Link]

-

BS Publications. CHAPTER 1 AROMATIC WATERS. [Link]

-

PubMed. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. [Link]

-

SlideShare. Aromatic waters. [Link]

-

PubMed. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. [Link]

Sources

- 1. 81740-17-2|N-(3-Fluorophenyl)pivalamide|BLD Pharm [bldpharm.com]

- 2. bspublications.net [bspublications.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. international.skcinc.com [international.skcinc.com]

- 9. fishersci.com [fishersci.com]

- 10. uniphos.com.cn [uniphos.com.cn]

Safety Operating Guide

A Guide to the Safe Disposal of N-(3-Fluorophenyl)pivalamide in a Laboratory Setting

This document provides essential safety and logistical information for the proper disposal of N-(3-Fluorophenyl)pivalamide (CAS No. 81740-17-2). As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for responsible chemical waste management.

Hazard Assessment and Characterization

Due to the data gap, a definitive hazard profile for N-(3-Fluorophenyl)pivalamide cannot be provided. However, based on its chemical structure—a fluorinated aromatic amide—we can infer potential hazards. The presence of a carbon-halogen bond classifies it as a halogenated organic compound.[2] Structurally related N-phenyl amides and fluorophenyl compounds often exhibit specific toxicities.[3][4][5] For instance, the similar compound 3-Amino-N-(3-fluorophenyl)propanamide is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6]

Therefore, N-(3-Fluorophenyl)pivalamide must be handled as a hazardous substance with the following potential (unconfirmed) hazards:

| Potential Hazard | GHS Hazard Code (Inferred) | Rationale / Precautionary Principle |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar aromatic amides.[3][4][6] Do not ingest. |

| Skin Irritation | H315: Causes skin irritation | Common for N-phenyl compounds.[3][4][6] Avoid skin contact. |

| Eye Irritation | H319: Causes serious eye irritation | A frequent hazard for this chemical class.[3][6] Wear eye protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Potential for irritation if inhaled as dust or aerosol.[3][6] Handle in a fume hood. |

| Environmental Hazard | (Not specified) | Fluorinated organic compounds can be persistent in the environment.[7] Assume aquatic toxicity and prevent release to drains or soil. |

This conservative assessment dictates that N-(3-Fluorophenyl)pivalamide be managed as a regulated, non-acute hazardous chemical waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling N-(3-Fluorophenyl)pivalamide for any purpose, including disposal preparation, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

-

Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(3-Fluorophenyl)pivalamide is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The following workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[9][10]

-

Identify as Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a container specifically designated for halogenated organic waste .[10]

-

Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. The disposal costs and methods differ significantly, and improper mixing can create a complex and dangerous waste stream.[10]

-

Maintain Separation: Keep solid and liquid waste forms in separate, appropriately designated containers.[9][10]

Step 2: Containerization

Selecting the correct waste container is critical to prevent leaks and ensure compatibility.

-

Use an Approved Container: Employ a clearly marked, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health and Safety (EHS) department.

-

Material Compatibility: A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for acidic waste streams, although this is not the primary concern here.

-

Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

-

Use a Hazardous Waste Tag: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.

-

Complete All Fields: Clearly write the full chemical name, "N-(3-Fluorophenyl)pivalamide," and list all other components of the waste solution with their approximate percentages.

-

Hazard Identification: Mark the label to indicate that the waste is "Hazardous" and, if options are available, check boxes for "Toxic" and "Irritant" based on the inferred hazards.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.[11]

-

Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.[11]

-

Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[11]

-

Segregated Storage: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or bases.[9]

Step 5: Arranging for Disposal

Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of N-(3-Fluorophenyl)pivalamide waste.

Caption: Workflow for N-(3-Fluorophenyl)pivalamide Waste Disposal.

Ultimate Disposal Method: High-Temperature Incineration

The accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12][13][14][15]

-

Why Incineration? This process uses controlled flame combustion at extremely high temperatures (e.g., 1800°F or higher) to permanently destroy the hazardous organic constituents of the waste.[14][15]

-

Environmental Protection: Incineration dramatically reduces the volume of the waste and breaks down the compound into simpler, less harmful components like carbon dioxide, water, and inorganic halides.[12] Modern facilities employ advanced scrubbing and filtration systems to treat the exhaust gases and prevent the release of harmful pollutants.[15] This method is designated by the EPA as a Best Demonstrated Available Technology for many organic hazardous wastes.[14]

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is vital.

-

Personnel Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eyes: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

-

Inhalation: Move the affected person to fresh air.

-

Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the attending physician with the name of the chemical.

-

-

Spill Management:

-

Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a designated hazardous waste container.

-

Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional EHS department. Do not attempt to clean up a large spill without proper training and equipment.

-

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

-

eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

-

Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]

-

University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). Phenylalanine amide. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

-

Harris, L. W., & Bergner, A. D. (1989). Toxicology of the fluoroalkenes: review and research needs. PubMed. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

-

Clean Management. (n.d.). Waste Incineration Services. Retrieved from [Link]

-

Minnesota Attorney General's Office. (n.d.). FLUORINE CHEMISTRY. Retrieved from [Link]

-

Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

-

U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

-

UTMB Health. (2014, November 3). UTMB Health's Hazardous Material Incinerator [Video]. YouTube. Retrieved from [Link]

-

Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzenamine, N-phenyl- - Evaluation statement. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]

-

State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

-

University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-(3-fluorophenyl)-2-methoxyethyl)pivalamide. Retrieved from [Link]

Sources

- 1. 81740-17-2|N-(3-Fluorophenyl)pivalamide|BLD Pharm [bldpharm.com]

- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 3. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 938517-17-0|3-Amino-N-(3-fluorophenyl)propanamide|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 9. canterbury.ac.nz [canterbury.ac.nz]

- 10. acewaste.com.au [acewaste.com.au]

- 11. vumc.org [vumc.org]

- 12. inspirewaste.co.uk [inspirewaste.co.uk]

- 13. epa.gov [epa.gov]

- 14. cleanmanagement.com [cleanmanagement.com]

- 15. Industrial Waste Incineration Services | Thermal Treatment [uswonline.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。